molecular formula C11H14BNO3 B1339016 3-(Pyrrolidine-1-carbonyl)phenylboronic acid CAS No. 723281-53-6

3-(Pyrrolidine-1-carbonyl)phenylboronic acid

Cat. No. B1339016
M. Wt: 219.05 g/mol
InChI Key: SXTMJRKRWYTPLI-UHFFFAOYSA-N
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Description

3-(Pyrrolidine-1-carbonyl)phenylboronic acid is a compound that features both a pyrrolidine ring and a phenylboronic acid moiety. The presence of the boronic acid group makes it a potential candidate for various chemical reactions, particularly those involving the formation of boronate complexes. The pyrrolidine ring, being a common structural motif in many bioactive molecules, may confer certain pharmacological properties to the compound10.

Synthesis Analysis

The synthesis of related boronic acid compounds has been explored in various studies. For instance, an improved protocol for the preparation of arylboronic acids, which could be relevant to the synthesis of 3-(Pyrrolidine-1-carbonyl)phenylboronic acid, was developed using a lithium-halogen exchange and "in situ quench" technique . Additionally, the synthesis of (3-(pyrrolidine-1-yl)-5-(trifluoromethyl)phenyl)boronic acid, a compound with a similar structure, was achieved in two steps and characterized by various spectroscopic methods10.

Molecular Structure Analysis

The molecular structure and vibrational spectra of pyridineboronic acid molecules have been studied using density functional theory calculations, which could provide insights into the structural aspects of 3-(Pyrrolidine-1-carbonyl)phenylboronic acid . Furthermore, the crystal structure of a closely related compound, (3-(pyrrolidine-1-yl)-5-(trifluoromethyl)phenyl)boronic acid, was confirmed by X-ray diffraction, and its conformation was analyzed, providing a reference for understanding the molecular structure of 3-(Pyrrolidine-1-carbonyl)phenylboronic acid10.

Chemical Reactions Analysis

The reactivity of arylboronic acids in chemical reactions has been demonstrated in various studies. For example, Mn(III)-mediated cascade cyclization involving arylboronic acids has been used to construct pyrrolopyridine derivatives . Additionally, arylboronic acids have been utilized in rhodium-catalyzed 1,4-addition reactions to create novel derivatives of 1H-pyrrolo[2,3-b]pyridin-2(3H)-one . These studies highlight the potential of 3-(Pyrrolidine-1-carbonyl)phenylboronic acid to participate in similar chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of boronic acid derivatives have been explored in various contexts. Supramolecular networks involving pyridine boronic acids have been synthesized and characterized, revealing insights into the hydrogen bonding interactions and solid-state photoluminescence properties . The photodegradation of pyrrolopyridine derivatives has also been studied, indicating the photolability and stability of these compounds under different conditions . These findings could be relevant to understanding the stability and reactivity of 3-(Pyrrolidine-1-carbonyl)phenylboronic acid.

Scientific Research Applications

Carbohydrate Chemistry

3-(Pyrrolidine-1-carbonyl)phenylboronic acid, a derivative of phenylboronic acid, has significant applications in carbohydrate chemistry. It condenses with diols to form cyclic esters, which are crucial in synthesizing specifically substituted or oxidized sugar derivatives. This compound is also utilized in chromatographic solvents as a test reagent for cis-1,2,3-triols on pyranoid rings. Its stability under various conditions makes it suitable for synthesizing specific carbonyl derivatives or preparing particularly substituted carbohydrate compounds (Ferrier, 1972).

Nanotechnology

In nanotechnology, 3-(Pyrrolidine-1-carbonyl)phenylboronic acid plays a role in the optical modulation of single-walled carbon nanotubes (SWNTs). It is used to demonstrate the dependence of SWNT photoluminescence quantum yield on the molecular structure of adsorbed phases. This application is crucial for saccharide recognition and the development of nanoscale sensors and devices (Mu et al., 2012).

Catalysis

This compound acts as an efficient catalyst in the synthesis of tetrahydrobenzo[b]pyrans. Its non-toxic nature and capability to catalyze reactions under environmentally friendly conditions make it an attractive choice for various synthetic applications (Nemouchi et al., 2012).

Medicinal Chemistry

In medicinal chemistry, 3-(Pyrrolidine-1-carbonyl)phenylboronic acid derivatives are synthesized as potential therapeutic agents. For example, they have been used in the synthesis of non-peptidic αvβ6 integrin antagonists for the treatment of idiopathic pulmonary fibrosis, demonstrating its relevance in drug development (Anderson et al., 2016).

Polymer Chemistry

In polymer chemistry, derivatives of phenylboronic acid, like 3-(Pyrrolidine-1-carbonyl)phenylboronic acid, are utilized in the ring-opening polymerization of cyclic esters. This application is crucial for developing novel polymeric materials with specific properties (Ren et al., 2015).

properties

IUPAC Name

[3-(pyrrolidine-1-carbonyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BNO3/c14-11(13-6-1-2-7-13)9-4-3-5-10(8-9)12(15)16/h3-5,8,15-16H,1-2,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXTMJRKRWYTPLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)C(=O)N2CCCC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70463385
Record name 3-(Pyrrolidine-1-carbonyl)phenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70463385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Pyrrolidine-1-carbonyl)phenylboronic acid

CAS RN

723281-53-6
Record name 3-(Pyrrolidine-1-carbonyl)phenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70463385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
LN Tumey, DH Boschelli, J Lee… - Bioorganic & medicinal …, 2008 - Elsevier
A series of 2-alkenyl thieno[2,3-b]pyridine inhibitors of PKCθ were synthesized as potential inflammatory modulators. This series led to the discovery of 2-alkenyl amides, which are …

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